molecular formula C19H13N3O5S2 B2555807 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 476367-82-5

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2555807
CAS No.: 476367-82-5
M. Wt: 427.45
InChI Key: WHYFKOXOINRWGA-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrothiophene-2-carboxamide is a complex organic compound with the molecular formula C19H13N3O5S2 and a molecular weight of 427.5 g/mol . Its structure features a central 3-cyano-4-methylthiophene core substituted at the 5-position with a benzo[d][1,3]dioxol-5-ylmethyl group and a 5-nitrothiophene-2-carboxamide moiety . This unique arrangement, which includes electron-withdrawing groups like cyano and nitro, is significant for its reactivity and potential biological activity . The compound is identified for its notable anti-neoplastic properties . Research indicates that thiophene-based derivatives like this one exhibit promising anticancer activity, including the ability to inhibit angiogenesis and induce apoptosis (programmed cell death) in human tumor cell lines such as LCLC-103H and 5637 . Furthermore, structurally related compounds have been screened as inhibitors for cyclooxygenase (COX) enzymes, with some derivatives demonstrating significant selectivity for COX-2, suggesting potential anti-inflammatory applications . The compound is supplied for in-vitro studies exclusively. It is strictly for research purposes and is not approved for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5S2/c1-10-12(8-20)19(21-18(23)15-4-5-17(28-15)22(24)25)29-16(10)7-11-2-3-13-14(6-11)27-9-26-13/h2-6H,7,9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYFKOXOINRWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(S2)[N+](=O)[O-])CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrothiophene-2-carboxamide is a complex organic compound characterized by a unique structural arrangement that includes a benzo[d][1,3]dioxole moiety, a cyano group, and a nitro group. These features are significant as they influence the compound's reactivity and potential biological activity. The molecular formula of this compound is C18H16N4O4S2, and it has been identified under CAS number 19262-68-1.

The structural components of this compound suggest potential interactions with biological targets involved in various disease processes, particularly cancer. The presence of the thiophene ring and functional groups like cyano and nitro indicates that it may exhibit significant biological activities, especially in anticancer applications. Compounds with similar structures have shown the ability to inhibit angiogenesis and overcome chemoresistance in cancer cells.

Table 1: Structural Features of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrothiophene-2-carboxamide

FeatureDescription
Benzo[d][1,3]dioxole Aromatic fused bicyclic structure
Cyano Group Enhances reactivity and potential for biological activity
Nitro Group Contributes to the compound's pharmacological properties
Thiophene Ring Implicated in anticancer properties

Biological Activity

Research indicates that compounds similar to N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrothiophene-2-carboxamide exhibit notable biological activities. These include:

  • Anticancer Properties : Studies have shown that thiophene-based derivatives can inhibit angiogenesis and have cytotoxic effects on various cancer cell lines.
  • Inhibition of Cyclooxygenase Enzymes : Related compounds have been screened as inhibitors for cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Some derivatives demonstrated significant selectivity for COX-2 over COX-1, indicating potential anti-inflammatory effects .
  • Analgesic Activity : Certain analogs have exhibited analgesic properties comparable to standard drugs like sodium diclofenac .

Case Study 1: Anticancer Activity

In vitro studies on thiophene derivatives similar to the target compound revealed their ability to induce apoptosis in human tumor cell lines such as LCLC-103H and 5637. The compounds showed IC50 values indicating effective cytotoxicity at low concentrations, suggesting their potential as therapeutic agents against cancer .

Case Study 2: COX Inhibition

A study evaluating the inhibitory activity of structurally related compounds on COX enzymes found that several derivatives had IC50 values significantly lower than standard anti-inflammatory drugs. This suggests that modifications in the chemical structure can enhance their pharmacological efficacy .

Research Findings

Recent literature highlights the importance of structural activity relationships (SAR) in understanding how modifications to the compound can influence its biological activity. For example:

  • Modifications to the thiophene or benzo[d][1,3]dioxole moieties can lead to enhanced anticancer activity.
  • The presence of electron-withdrawing groups such as nitro or cyano has been correlated with increased potency against specific biological targets.

Comparison with Similar Compounds

Key Research Findings

Antibacterial Activity : Nitrothiophene carboxamides with thiazole cores exhibit narrow-spectrum antibacterial activity, likely due to nitro group-mediated disruption of bacterial enzymes .

Structural Flexibility : The benzodioxole-thiophene system in the target compound may enhance blood-brain barrier penetration compared to thiazole derivatives, though this requires validation .

Synthetic Challenges: Electron-withdrawing groups (e.g., nitro, cyano) complicate purification, as seen in the 42% purity of one thiazole derivative .

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